1-(4-Chloro-benzenesulfonyl)-4-pyridin-3-ylmethyl-piperazine

Vue d'ensemble

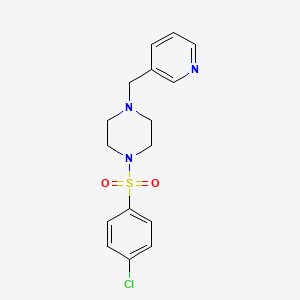

Description

1-(4-Chloro-benzenesulfonyl)-4-pyridin-3-ylmethyl-piperazine is a chemical compound that belongs to the class of sulfonyl piperazines It is characterized by the presence of a 4-chloro-benzenesulfonyl group attached to a piperazine ring, which is further substituted with a pyridin-3-ylmethyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-benzenesulfonyl)-4-pyridin-3-ylmethyl-piperazine typically involves the reaction of 4-chloro-benzenesulfonyl chloride with 4-pyridin-3-ylmethyl-piperazine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or acetonitrile, and the reaction is performed at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more consistent and scalable production process.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-Chloro-benzenesulfonyl)-4-pyridin-3-ylmethyl-piperazine can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Oxidation and Reduction: The sulfonyl group can be involved in redox reactions, although these are less common.

Coupling Reactions: The piperazine ring can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted derivative.

Applications De Recherche Scientifique

1-(4-Chloro-benzenesulfonyl)-4-pyridin-3-ylmethyl-piperazine has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

Biological Studies: It may serve as a tool compound in biological assays to study cellular pathways and mechanisms.

Mécanisme D'action

The mechanism of action of 1-(4-Chloro-benzenesulfonyl)-4-pyridin-3-ylmethyl-piperazine involves its interaction with molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The pyridin-3-ylmethyl group can enhance binding affinity through π-π stacking interactions with aromatic residues.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Benzyl-4-(4-chloro-benzenesulfonyl)-piperazine: Similar structure but with a benzyl group instead of a pyridin-3-ylmethyl group.

4-Chlorobenzenesulfonyl chloride: A precursor in the synthesis of the target compound.

Uniqueness

1-(4-Chloro-benzenesulfonyl)-4-pyridin-3-ylmethyl-piperazine is unique due to the presence of both a sulfonyl group and a pyridin-3-ylmethyl group, which confer specific chemical properties and potential biological activities that are distinct from other related compounds.

Activité Biologique

1-(4-Chloro-benzenesulfonyl)-4-pyridin-3-ylmethyl-piperazine is a compound that has garnered attention in the pharmaceutical field due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, enzyme inhibition, and antimicrobial effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C17H16ClN3O2S

- Molecular Weight : 353.84 g/mol

- IUPAC Name : 1-(4-chlorobenzenesulfonyl)-4-(pyridin-3-ylmethyl)piperazine

The compound features a piperazine core substituted with a chlorobenzenesulfonyl group and a pyridine moiety, which is significant for its biological interactions.

Anticancer Activity

Research has indicated that derivatives of piperazine, including this compound, exhibit promising anticancer properties. In a study focusing on various cancer cell lines, these compounds demonstrated significant cytotoxic effects.

Table 1: Cytotoxicity of Piperazine Derivatives on Cancer Cell Lines

The data indicates that the compound exhibits lower IC50 values against various cancer cell lines, suggesting its effectiveness in inhibiting cancer cell growth.

Enzyme Inhibition

The compound also shows potential as an enzyme inhibitor. Specifically, it has been noted for its ability to inhibit matrix metalloproteinases (MMPs), which are crucial in cancer metastasis and tissue remodeling.

Table 2: Enzyme Inhibition Activities of Piperazine Derivatives

| Compound | Enzyme Target | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MMP-3 | 5.0 | |

| Other Piperazine Derivatives | Carbonic Anhydrase | 20.0 |

These findings highlight the compound's role in potentially modulating enzymatic activities related to tumor progression and other pathological conditions.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Various studies have reported moderate to strong activity against several bacterial strains.

Table 3: Antimicrobial Activity of Piperazine Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| This compound | Salmonella typhi | 15 | |

| Bacillus subtilis | 18 | ||

| Escherichia coli | 10 |

The antimicrobial activity suggests that the compound could be further explored for therapeutic applications against bacterial infections.

Case Studies and Research Findings

A notable study examined the pharmacological behavior of piperazine derivatives, including the target compound, demonstrating their effectiveness in various biological assays. The study utilized molecular docking techniques to explore interactions with target proteins, revealing insights into binding affinities and potential mechanisms of action.

Key Findings:

- The compound exhibited strong binding interactions with targets associated with cancer cell proliferation.

- It demonstrated significant inhibition of bacterial growth in vitro, supporting its potential as an antimicrobial agent.

Propriétés

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-4-(pyridin-3-ylmethyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3O2S/c17-15-3-5-16(6-4-15)23(21,22)20-10-8-19(9-11-20)13-14-2-1-7-18-12-14/h1-7,12H,8-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCJNIPXRLOQHAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001332458 | |

| Record name | 1-(4-chlorophenyl)sulfonyl-4-(pyridin-3-ylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001332458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

49.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49727393 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

123828-72-8 | |

| Record name | 1-(4-chlorophenyl)sulfonyl-4-(pyridin-3-ylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001332458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.